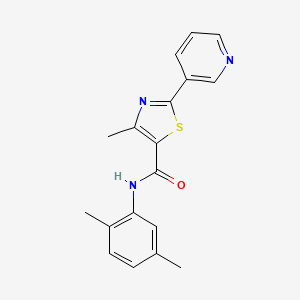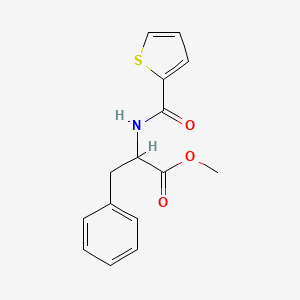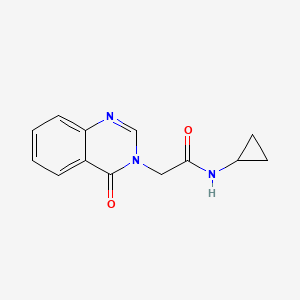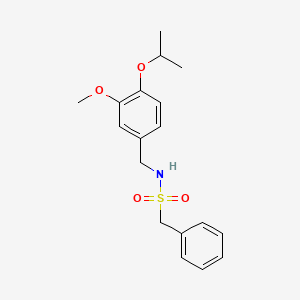![molecular formula C21H18N2O3S B4444587 N-[3-(2,3-dihydro-1H-indol-1-ylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B4444587.png)
N-[3-(2,3-dihydro-1H-indol-1-ylcarbonyl)phenyl]benzenesulfonamide
Übersicht
Beschreibung
N-[3-(2,3-dihydro-1H-indol-1-ylcarbonyl)phenyl]benzenesulfonamide, also known as SU6656, is a selective inhibitor of Src family kinases (SFKs). SFKs are a group of non-receptor tyrosine kinases that play important roles in cell signaling pathways, including cell growth, differentiation, and migration. SU6656 has been widely used in scientific research to investigate the function of SFKs and their role in various diseases.
Wirkmechanismus
N-[3-(2,3-dihydro-1H-indol-1-ylcarbonyl)phenyl]benzenesulfonamide exerts its inhibitory effect on SFKs by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of downstream targets and inhibits the signaling pathways that are activated by SFKs. This compound is a selective inhibitor of SFKs and does not inhibit other kinases or signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound depend on the specific cell type and signaling pathway that is being targeted. In cancer cells, this compound has been shown to inhibit cell growth and induce apoptosis. In neurons, this compound has been shown to enhance synaptic plasticity and improve memory formation. In immune cells, this compound has been shown to modulate cytokine production and the activation of immune cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-[3-(2,3-dihydro-1H-indol-1-ylcarbonyl)phenyl]benzenesulfonamide in lab experiments is its selectivity for SFKs. This allows researchers to specifically target SFKs and investigate their function without affecting other signaling pathways. However, one limitation of using this compound is its potential off-target effects. Although this compound is selective for SFKs, it may still interact with other proteins or pathways at high concentrations.
Zukünftige Richtungen
There are several future directions for research on N-[3-(2,3-dihydro-1H-indol-1-ylcarbonyl)phenyl]benzenesulfonamide and SFKs. One area of interest is the role of SFKs in cancer stem cells, which are thought to play a key role in tumor initiation and resistance to therapy. Another area of interest is the development of more selective and potent SFK inhibitors that can be used in clinical settings. Additionally, the use of this compound in combination with other therapies, such as chemotherapy or immunotherapy, may enhance their efficacy and reduce side effects.
Wissenschaftliche Forschungsanwendungen
N-[3-(2,3-dihydro-1H-indol-1-ylcarbonyl)phenyl]benzenesulfonamide has been used in a wide range of scientific research studies, including cancer research, neuroscience, and immunology. In cancer research, this compound has been shown to inhibit the growth and metastasis of various types of cancer cells, including breast cancer, lung cancer, and prostate cancer. In neuroscience, this compound has been used to investigate the role of SFKs in synaptic plasticity and memory formation. In immunology, this compound has been shown to modulate the activation of immune cells and the production of cytokines.
Eigenschaften
IUPAC Name |
N-[3-(2,3-dihydroindole-1-carbonyl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3S/c24-21(23-14-13-16-7-4-5-12-20(16)23)17-8-6-9-18(15-17)22-27(25,26)19-10-2-1-3-11-19/h1-12,15,22H,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIWVHSLGPZPZPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(1H-imidazol-1-yl)-1-phenylethyl]-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B4444504.png)

![N-(sec-butyl)-5-[(dimethylamino)sulfonyl]-2-methoxybenzamide](/img/structure/B4444540.png)
![2-[2-(1-piperidinylcarbonyl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4444545.png)
![8-(2,3-dihydro-4H-1,4-benzoxazin-4-ylsulfonyl)-6-methyl-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one](/img/structure/B4444553.png)
![N-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-methyl-1H-benzimidazol-5-yl}benzamide](/img/structure/B4444558.png)
![4-fluoro-N-[4-(1-pyrrolidinyl)benzyl]benzamide](/img/structure/B4444564.png)
![4-{[(1H-1,2,4-triazol-3-ylthio)acetyl]amino}benzamide](/img/structure/B4444566.png)
![2-methyl-5-{4-[4-(2-thienyl)butanoyl]-1-piperazinyl}-3(2H)-pyridazinone](/img/structure/B4444568.png)
![1-[3-(trifluoromethyl)benzoyl]-4-piperidinecarboxamide](/img/structure/B4444579.png)



![2-[({[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4444611.png)
